2-(4-tert-butylphenyl)-N'-[2-oxo-1-(2-propynyl)-1,2-dihydro-3H-indol-3-ylidene]cyclopropanecarbohydrazide
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Overview
Description
2-(4-tert-butylphenyl)-N’-[2-oxo-1-(2-propynyl)-1,2-dihydro-3H-indol-3-ylidene]cyclopropanecarbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, an indole moiety, and a tert-butylphenyl group, making it a unique structure for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include palladium catalysts, copper iodide, and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenyl)-N’-[2-oxo-1-(2-propynyl)-1,2-dihydro-3H-indol-3-ylidene]cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-tert-butylphenyl)-N’-[2-oxo-1-(2-propynyl)-1,2-dihydro-3H-indol-3-ylidene]cyclopropanecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-(4-tert-butylphenyl)-N’-[2-oxo-1-(2-propynyl)-1,2-dihydro-3H-indol-3-ylidene]cyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole: Shares the tert-butylphenyl group and has similar synthetic routes.
Tris(2,4-tert-butylphenyl)phosphite: Contains multiple tert-butylphenyl groups and is used in different industrial applications.
Uniqueness
2-(4-tert-butylphenyl)-N’-[2-oxo-1-(2-propynyl)-1,2-dihydro-3H-indol-3-ylidene]cyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring, an indole moiety, and a propynyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C25H25N3O2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-N-(2-hydroxy-1-prop-2-ynylindol-3-yl)iminocyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H25N3O2/c1-5-14-28-21-9-7-6-8-18(21)22(24(28)30)26-27-23(29)20-15-19(20)16-10-12-17(13-11-16)25(2,3)4/h1,6-13,19-20,30H,14-15H2,2-4H3 |
InChI Key |
DPMKAPQVQXDYND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)N=NC3=C(N(C4=CC=CC=C43)CC#C)O |
Origin of Product |
United States |
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